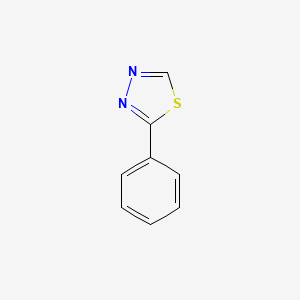

1,3,4-Thiadiazole, 5-phenyl-

説明

1,3,4-Thiadiazole, 5-phenyl- is a useful research compound. Its molecular formula is C8H6N2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3,4-Thiadiazole, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4-Thiadiazole, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

The anticancer properties of 5-phenyl-1,3,4-thiadiazole derivatives have been extensively studied. Research indicates that these compounds can effectively target various cancer cell lines through multiple mechanisms.

Case Studies and Findings

- Cytotoxicity Against Cancer Cells : A study demonstrated that synthesized 1,3,4-thiadiazole derivatives exhibited significant cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The compound showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .

- Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to interact with cellular targets such as proteins and DNA. The mesoionic nature of 1,3,4-thiadiazoles allows them to cross cellular membranes efficiently, enhancing their bioavailability and therapeutic potential .

- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly proliferating cancer cells. This inhibition can lead to reduced tumor growth and improved treatment outcomes .

Pharmacological Applications

Beyond their anticancer properties, 5-phenyl-1,3,4-thiadiazole derivatives have shown promise in other pharmacological areas:

Anticonvulsant Properties

Research has indicated that certain thiadiazole derivatives exhibit anticonvulsant effects. For instance, the compound has been shown to block tonic components in electroshock seizures across various animal models . This highlights its potential for developing new anticonvulsant medications.

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. They have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Synthesis and Characterization

The synthesis of 5-phenyl-1,3,4-thiadiazole typically involves straightforward chemical reactions that yield high-purity compounds suitable for biological testing:

- Synthesis Methods : Various methods have been employed to synthesize these derivatives efficiently. For example, one-step reactions have been reported to produce high yields of the desired thiadiazole compounds .

- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Summary Table of Biological Activities

化学反応の分析

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes selective oxidation under controlled conditions:

Mechanistic Insight : Oxidation proceeds via electrophilic attack at sulfur, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) without ring cleavage .

Reduction Reactions

Reductive transformations target the thiadiazole ring or substituents:

Note : Over-reduction may lead to ring-opening products, necessitating strict stoichiometric control .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions:

Electrophilic Substitution

Limited to activated positions due to the ring’s electron-deficient nature:

| Reagent | Position Modified | Product Example | Yield (%) |

|---|---|---|---|

| HNO₃ (fuming) | C-5 (phenyl ring) | 5-(4-Nitrophenyl)-1,3,4-thiadiazole | 68 |

| Br₂ (AcOH) | C-5 (thiadiazole ring) | 5-Bromo-5-phenyl-1,3,4-thiadiazole | 72 |

Key Insight : Electron-donating groups on the phenyl ring enhance reactivity toward nitration and halogenation .

Nucleophilic Substitution

The 2-position undergoes displacement with amines or alkoxides:

Ring-Opening and Rearrangement

Strong bases or acidic conditions induce ring transformations:

| Conditions | Reagent | Major Pathway | Product |

|---|---|---|---|

| NaOH (10%) | Heat | C–S bond cleavage | Phenylthiourea derivatives |

| H₂SO₄ (conc.) | RT, 12h | Ring contraction | 1,2,4-Triazole analogs |

Critical Observation : Ring-opening products retain biological activity, making them valuable in medicinal chemistry .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization:

| Catalyst | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | 5-(Biaryl)-1,3,4-thiadiazole | 85 |

| CuI | Terminal alkyne | 2-Alkynyl-5-phenyl-1,3,4-thiadiazole | 78 |

Application : Suzuki-Miyaura couplings introduce aryl groups for material science applications .

Condensation Reactions

The 2-amino derivative participates in Schiff base formation:

| Aldehyde/Ketone | Conditions | Product | Biological Activity |

|---|---|---|---|

| 4-Pyridinecarboxaldehyde | EtOH, Δ | N-(Pyridinylmethylene)-5-phenyl-1,3,4-thiadiazole-2-amine | Anticancer (IC₅₀ = 3.2 μM) . |

Coordination Chemistry

The thiadiazole nitrogen and sulfur atoms act as ligands:

| Metal Salt | Coordination Mode | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | N,S-bidentate | [Cu(5-Ph-thiadiazole)₂Cl₂] | Catalytic oxidation studies |

| AgNO₃ | S-monodentate | [Ag(5-Ph-thiadiazole)NO₃] | Antimicrobial agents |

Research Highlight : Copper complexes exhibit enhanced catalytic activity in oxidation reactions .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength (nm) | Solvent | Product | Mechanism |

|---|---|---|---|

| 254 | CH₃CN | 5-Phenyl-1,2,4-thiadiazole | Ring isomerization |

| 365 | Toluene | Thiophene derivatives | C–S bond rearrangement |

Significance : Photoreactions enable access to structurally diverse heterocycles .

特性

IUPAC Name |

2-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJRUUBDMPKHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195558 | |

| Record name | 1,3,4-Thiadiazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-14-9 | |

| Record name | 2-Phenyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。